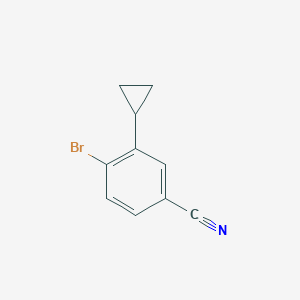![molecular formula C12H19BrO3 B14891154 (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Bromination: Introduction of the bromine atom is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dioxolane ring formation: This involves the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and cyclization steps.
化学反応の分析
Types of Reactions
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically performed in an acidic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures.
Substitution: Carried out in polar solvents like methanol or ethanol.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the formation of ethers or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated structure allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
作用機序
The mechanism of action of (1R,2S,3AS,7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, modulating biological pathways.
類似化合物との比較
Similar Compounds
- (1R,2S,3AS,7aS)-2-chloro-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
- (1R,2S,3AS,7aS)-2-iodo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
Uniqueness
Compared to its chloro and iodo analogs, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications. This makes it a versatile compound for various chemical and biological studies.
特性
分子式 |
C12H19BrO3 |
|---|---|
分子量 |
291.18 g/mol |
IUPAC名 |
(1'R,2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydro-1H-indene]-1'-ol |
InChI |
InChI=1S/C12H19BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-10,14H,2-7H2,1H3/t8-,9+,10+,11+/m1/s1 |
InChIキー |
YRLYBBSSGCFZKQ-RCWTZXSCSA-N |
異性体SMILES |
C[C@]12CCC3(C[C@H]1C[C@@H]([C@@H]2O)Br)OCCO3 |
正規SMILES |
CC12CCC3(CC1CC(C2O)Br)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


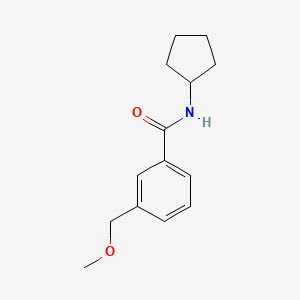

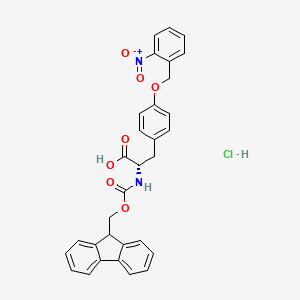
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
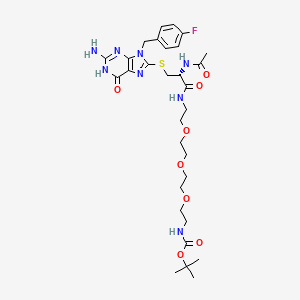
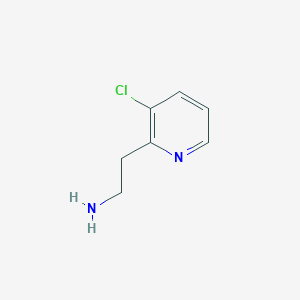
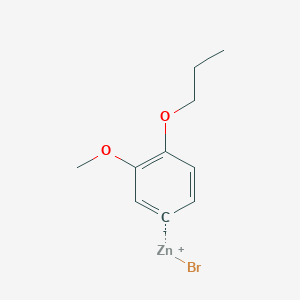
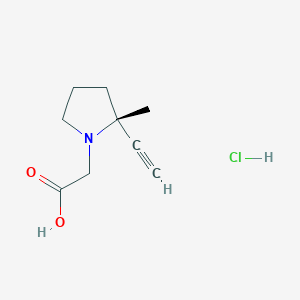
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
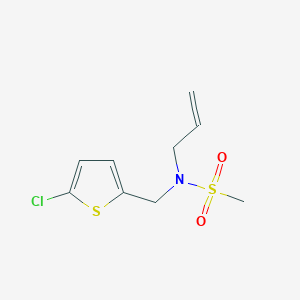

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
